molecular formula C35H59ClO8Si4 B13367951 (2S,3R,4S,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol

(2S,3R,4S,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol

Cat. No.: B13367951
M. Wt: 755.6 g/mol
InChI Key: OLNCVFXALCGWNP-YHEHIYBQSA-N
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Description

The compound “(2S,3R,4S,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol” is a complex organic molecule characterized by multiple chiral centers and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and benzyl groups, and the protection of hydroxyl groups with trimethylsilyl groups. Typical reaction conditions may include the use of strong bases, protecting group strategies, and selective functional group transformations.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetrahydrofuran derivatives, benzyl-substituted phenyl compounds, and trimethylsilyl-protected alcohols.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C35H59ClO8Si4

Molecular Weight

755.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol

InChI

InChI=1S/C35H59ClO8Si4/c1-45(2,3)39-24-31-32(42-46(4,5)6)33(43-47(7,8)9)34(44-48(10,11)12)35(37,41-31)27-15-18-30(36)26(22-27)21-25-13-16-28(17-14-25)40-29-19-20-38-23-29/h13-18,22,29,31-34,37H,19-21,23-24H2,1-12H3/t29-,31+,32+,33-,34+,35-/m0/s1

InChI Key

OLNCVFXALCGWNP-YHEHIYBQSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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